molecular formula C9H10FNO4S B2646516 5-(Ethylsulfamoyl)-2-fluorobenzoic acid CAS No. 632300-30-2

5-(Ethylsulfamoyl)-2-fluorobenzoic acid

Cat. No. B2646516
Key on ui cas rn: 632300-30-2
M. Wt: 247.24
InChI Key: QBGVEYAQSZDGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044075B2

Procedure details

To a 5 ml Biotage microwave reaction tube was added 5-(chlorosulfonyl)-2-fluorobenzoic acid (0.4 g, 1.68 mmol) and a Teflon covered magnetic stir-bar followed by 2.5 ml of THF. To the resulting mixture was added 10N aqueous NaOH (0.369 ml, 3.38 mmol) with stirring. After formation of a cloudy suspension, ethylamine (0.838 ml, 1.68 mmol) was added as a 2M solution in THF. The reaction vessel was capped and heated to 110° C. for 1.1 min in a Biotage Initiator 8 microwave set at high absorbance. Reaction mixture was then diluted with 4 ml acetonitrile and acidified with 6M aqueous HCl (0.670 ml, 4.02 mmol). Water was removed from the mixture by adding excess anhydrous Na2SO4 and subsequent filtration. The filtered was washed with acetonitrile and DMF. The combined filtrates were concentrated with rotary evaporation, yielding the crude 5-[(ethylamino)sulfonyl]-2-fluorobenzoic acid.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.369 mL
Type
reactant
Reaction Step Two
Quantity
0.838 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
Initiator 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.67 mL
Type
reactant
Reaction Step Five
Quantity
4 mL
Type
solvent
Reaction Step Six
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:6]=[CH:7][C:8]([F:14])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])(=[O:4])=[O:3].[OH-].[Na+].[CH2:17]([NH2:19])[CH3:18].Cl>C1COCC1.C(#N)C>[CH2:17]([NH:19][S:2]([C:5]1[CH:6]=[CH:7][C:8]([F:14])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])(=[O:4])=[O:3])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)F
Step Two
Name
Quantity
0.369 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.838 mL
Type
reactant
Smiles
C(C)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Initiator 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.67 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Step Seven
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5 ml Biotage microwave reaction tube
CUSTOM
Type
CUSTOM
Details
The reaction vessel was capped
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
Water was removed from the mixture
ADDITION
Type
ADDITION
Details
by adding excess
FILTRATION
Type
FILTRATION
Details
anhydrous Na2SO4 and subsequent filtration
WASH
Type
WASH
Details
The filtered was washed with acetonitrile and DMF
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated with rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)NS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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